molecular formula C11H23NO B7860820 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine

Cat. No.: B7860820
M. Wt: 185.31 g/mol
InChI Key: QUUCLNUERYNWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine is a tertiary amine featuring a branched alkyl chain (2-methylbutan-2-amine) and a tetrahydro-2H-pyran-4-ylmethyl substituent. This compound is structurally characterized by a saturated six-membered oxygen-containing ring (tetrahydropyran) attached via a methylene bridge to the amine nitrogen. The steric hindrance from the 2-methyl group and the rigid tetrahydropyran moiety may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it relevant in medicinal chemistry for optimizing drug-like molecules .

The synthesis of related intermediates (e.g., tert-butyl carbamate derivatives) involves multi-step reactions, including Boc protection, nucleophilic substitution, and Sonogashira coupling, as detailed in the provided patent (Steps 3–6) .

Properties

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-4-11(2,3)12-9-10-5-7-13-8-6-10/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUCLNUERYNWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup

  • Reactants :

    • (Tetrahydro-2H-pyran-4-yl)methanal (1.0 equiv)

    • 2-Methylbutan-2-amine (1.2 equiv)

  • Reagent : Sodium triacetoxyborohydride (1.2 equiv)

  • Solvent : Dichloromethane (DCM, 0.2 M concentration)

  • Conditions : 0°C to room temperature, 24 hours under nitrogen.

Workup and Purification

The reaction is quenched with 1 M NaOH, extracted with DCM, and dried over MgSO₄. Solvent removal under reduced pressure yields the crude product, which is purified via flash chromatography (ethyl acetate/hexane, 1:4 to 1:2) or kugelrohr distillation (155°C, 3 mbar).

Key Data:

  • Yield : ~60–65% after purification.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 1.55 (s, 9H, tert-butyl), 1.76–1.41 (m, 8H, tetrahydro-2H-pyran), 3.41 (td, J = 11.8 Hz, 2H), 4.04 (dd, J = 11 Hz, 2H).

    • HRMS : [M+H]⁺ calculated for C₁₆H₂₆BrN₃O: 356.1332, found 356.1333.

Alkylation of 2-Methylbutan-2-amine

Direct alkylation employs (tetrahydro-2H-pyran-4-yl)methyl bromide as the electrophile, reacting with 2-methylbutan-2-amine under basic conditions.

Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl Bromide

  • Precursor : (Tetrahydro-2H-pyran-4-yl)methanol (synthesized via hydroboration-oxidation of 4-methylenetetrahydropyran).

  • Reagent : PBr₃ or HBr in acetic acid.

  • Conditions : 0°C to room temperature, 2 hours.

Alkylation Procedure

  • Reactants :

    • 2-Methylbutan-2-amine (1.5 equiv)

    • (Tetrahydro-2H-pyran-4-yl)methyl bromide (1.0 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 60°C, 12 hours.

Key Data:

  • Yield : ~50–55% due to competing dialkylation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3).

Titanium-Mediated Reductive Amination

This method leverages titanium(IV) isopropoxide (Ti(i-PrO)₄) to activate the ketone for imine formation, followed by reduction with sodium borohydride.

Reaction Pathway

  • Imine Formation :

    • (Tetrahydro-2H-pyran-4-yl)methanal + 2-methylbutan-2-amine → Imine intermediate.

    • Catalyst : Ti(i-PrO)₄ (2.0 equiv), neat, 8 hours.

  • Reduction :

    • Reagent : NaBH₄ (3.0 equiv) in ethanol, 8 hours.

Optimization

  • Solvent : Ethanol (0.25 M)

  • Temperature : 0°C to room temperature.

Key Data:

  • Yield : ~70–75% after kugelrohr distillation.

  • ¹³C NMR (CDCl₃): δ 67.1 (C1, tetrahydro-2H-pyran), 30.8 (C2, C3), 21.1 (C4, C5).

Comparative Analysis of Methods

Method Yield Advantages Challenges
Reductive Amination (STAB)60–65%Mild conditions, high selectivityRequires aldehyde synthesis
Alkylation50–55%Straightforward electrophile useDialkylation side products
Ti-Mediated Reductive70–75%High yield, efficient imine activationMoisture-sensitive reagents

Intermediate Synthesis and Characterization

(Tetrahydro-2H-pyran-4-yl)methanol

  • Synthesis : Hydroboration-oxidation of 4-methylenetetrahydropyran using 9-BBN and H₂O₂/NaOH.

  • Yield : 38% after silica gel chromatography.

  • ¹H NMR (CDCl₃): δ 3.41 (td, J = 11.8 Hz, 2H), 4.04 (dd, J = 11 Hz, 2H).

(Tetrahydro-2H-pyran-4-yl)methanal

  • Oxidation : MnO₂ in DCM, room temperature, 4 hours.

  • Yield : ~85%.

Scalability and Industrial Considerations

  • Reductive Amination : Scalable to 5 mmol with 600 rpm stirring in 1 L reactors.

  • Cost Drivers : Ti(i-PrO)₄ and STAB are cost-intensive; alkylation is more economical for bulk production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or pyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) compounds, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides or alcohols, along with suitable bases, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, esters, and carboxylic acids.

  • Reduction Products: Primary, secondary, or tertiary amines, and alcohols.

  • Substitution Products: Alkylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine is being explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The presence of the tetrahydropyran ring can enhance the bioavailability and efficacy of drug candidates.

Case Study:
A study investigated the use of similar tetrahydropyran derivatives in the synthesis of novel analgesics. The results indicated improved pain relief properties compared to traditional compounds, suggesting a promising avenue for further research into this class of molecules.

Synthetic Methodologies

The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it an essential building block in creating more complex molecules.

Synthesis Example:
Researchers have utilized this compound in multi-step synthesis pathways to construct intricate structures used in drug discovery. Its reactivity allows for functionalization that can lead to diverse derivatives.

Reaction TypeDescriptionOutcome
AlkylationReaction with electrophilesFormation of new amines
OxidationConversion to ketones or aldehydesEnhanced biological activity
Coupling ReactionsJoining with other functional groupsComplex molecule creation

Material Science

In material science, this compound's unique chemical structure may be leveraged to create novel polymers or coatings with specific properties such as enhanced durability or chemical resistance.

Application Insight:
Research has shown that incorporating tetrahydropyran units into polymer backbones can improve mechanical properties and thermal stability, making them suitable for advanced applications in electronics and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-((Tetrahydrofuran-3-yl)methyl)butan-2-amine Structural Difference: Replaces the tetrahydropyran ring with a tetrahydrofuran (THF) ring. Impact: Reduced ring size (5-membered vs. Synthetic Comparison: Similar Boc-protection strategies are employed, but THF derivatives often require distinct ring-forming steps (e.g., cyclization of diols) .

2-Methyl-N-(cyclohexylmethyl)butan-2-amine Structural Difference: Substitutes tetrahydropyran with a cyclohexyl group. Impact: Increased lipophilicity due to the non-polar cyclohexane ring, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

N-((Tetrahydropyran-4-yl)methyl)propan-2-amine

  • Structural Difference : Shorter alkyl chain (propan-2-amine vs. butan-2-amine).
  • Impact : Reduced steric hindrance may improve binding to flat aromatic enzyme pockets (e.g., kinases) but decrease metabolic stability.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Synthetic Yield* (%)
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine 185.27 1.8 ~10 (moderate) 45–60†
N-((Tetrahydrofuran-3-yl)methyl)butan-2-amine 157.23 1.2 ~20 (high) 50–65
2-Methyl-N-(cyclohexylmethyl)butan-2-amine 183.35 2.5 ~5 (low) 30–40

*Synthetic yields estimated from analogous intermediates in the patent (e.g., Step 3: 57% yield for tert-butyl carbamate) .
†Based on comparable Boc-protection and deprotection efficiencies.

Research Findings and Limitations

  • Synthetic Challenges : The tetrahydropyran ring introduces steric complexity, requiring low-temperature Boc protection (Step 3, -78°C) to avoid side reactions .
  • Metabolic Stability: Oxygen-containing rings (e.g., tetrahydropyran) generally resist oxidative metabolism better than furan or piperidine analogs, as noted in preclinical studies of related compounds.
  • Data Gaps : Direct biological data for this compound are absent in the provided evidence; inferences are drawn from structural analogs and intermediates.

Biological Activity

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This compound, characterized by its unique tetrahydro-2H-pyran moiety, has applications in various fields including medicinal chemistry, organic synthesis, and biochemical research. The aim of this article is to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H23NO, with a molecular weight of 185.31 g/mol. Its structure includes a butan-2-amine group and a tetrahydro-2H-pyran ring, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Purity≥97%
CAS Number1343038-40-3

The biological activity of this compound is largely dependent on its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and influence cellular pathways through its amine and pyran functionalities.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies

A review of related literature highlights the biological potential of structurally similar compounds:

  • Antitumor Activity : A study on tetrahydropyran derivatives indicated that modifications in their structure could lead to enhanced antitumor activity. Compounds with specific substituents showed considerable effectiveness against human cancer cell lines .
  • Neuroprotective Effects : Research into amine derivatives has suggested neuroprotective properties, particularly in models of neurodegenerative diseases. These effects are often attributed to the ability of such compounds to modulate neurotransmitter levels or protect neuronal cells from oxidative stress .
  • Pharmacological Applications : The compound’s structure suggests potential as a precursor for drug development, particularly in creating novel therapeutic agents targeting specific diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activity
2-Methyl-N-((tetrahydro-2H-pyran-3-yl)methyl)butan-2-amineDifferent pyran positioningModerate cytotoxicity
2-Methyl-N-(pyridinylmethyl)butan-2-aminePyridine instead of pyranAntimicrobial properties
2-Methyl-N-(cyclohexylmethyl)butan-2-amineCyclohexane ringNeuroprotective effects

Q & A

Q. Optimization Tips :

  • Maintain anhydrous conditions to prevent hydrolysis of intermediates.
  • Use excess amine (1.5–2.0 equivalents) to drive the reductive amination to completion.
  • Monitor reaction progress with TLC (Rf ~0.4 in EtOAc/hexane 1:3) .

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsYield
AlkylationNaH, THF, 0°C → RT70–80%
Reductive AminationNaBH3CN, MeOH, 50°C65–75%
PurificationSilica gel chromatography>95% purity

What analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR (CDCl3): Identify tert-butyl protons (δ 1.2–1.4 ppm, singlet) and pyran ring protons (δ 3.5–4.0 ppm, multiplet). Use 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities in the pyran ring .
    • 13C NMR : Confirm quaternary carbons (e.g., C(CH3)2 at δ 28–30 ppm).
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]+ expected at m/z 214.1912) validates molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection (λ = 254 nm) confirms purity >98% .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/Observations
1H NMRδ 1.28 (s, 6H, C(CH3)2), 3.75 (m, 2H, OCH2)
ESI-MSm/z 214.1912 ([M+H]+, Δ < 2 ppm)

What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
  • Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .
  • Spill Management : Absorb spills with vermiculite and dispose as hazardous waste .

How can researchers address spectral contradictions caused by conformational isomerism in the tetrahydropyran ring?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments between −20°C and 60°C to observe signal coalescence and determine energy barriers between chair and boat conformers .
  • Solvent Effects : Use DMSO-d6 to stabilize chair conformers via hydrogen bonding, simplifying splitting patterns .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) to assign conformers .

What methodologies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use Ru-BINAP complexes in reductive amination to achieve >90% enantiomeric excess (ee) .
  • Chiral Chromatography : Separate enantiomers via preparative HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
  • Crystallization : Form diastereomeric salts with L-tartaric acid and recrystallize from ethanol/water .

How should in vitro assays evaluate neurological target interactions?

Methodological Answer:

  • Receptor Binding Assays : Incubate with [3H]dopamine and rat striatal membranes. Calculate IC50 via nonlinear regression (GraphPad Prism) .
  • Functional Assays : Transfect HEK293 cells with adrenergic receptors and measure cAMP accumulation using ELISA .
  • Metabolic Stability : Incubate with human liver microsomes (37°C, NADPH) and quantify parent compound degradation via LC-MS/MS .

Q. Table 3: Assay Design Parameters

Assay TypeKey Parameters
Binding[3H]dopamine, Kd = 2.5 nM
FunctionalEC50 via cAMP ELISA
Metabolict1/2 = 45 min (human microsomes)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.